molecular formula C9H17BrO2 B1587034 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 87842-52-2

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B1587034
CAS No.: 87842-52-2
M. Wt: 237.13 g/mol
InChI Key: HSWLDQSQVWEZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromoethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a bromoethylating agent. One common method is the reaction of 2,5,5-trimethyl-1,3-dioxane with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of copper-catalyzed borylation followed by treatment with potassium bifluoride is another approach that can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Products include amine derivatives, thioethers, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include ethyl derivatives and alkanes.

Scientific Research Applications

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is particularly useful in organic synthesis and pharmaceutical applications, where the compound can modify the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.

    (2-Bromoethyl)benzene: Contains a bromoethyl group attached to a benzene ring.

    2-Bromoethanol: A simpler compound with a bromoethyl group attached to an alcohol.

Uniqueness

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both a bromoethyl group and three methyl groups on the dioxane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLDQSQVWEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380712
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87842-52-2
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Reactant of Route 3
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Reactant of Route 6
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Customer
Q & A

Q1: What is the role of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in the synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one?

A1: this compound serves as a key building block in the multi-step synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one. It is introduced via an ultrasonically induced Barbier reaction with 6-methoxy-1-tetralone. This reaction is crucial for constructing a portion of the steroid backbone, specifically contributing to the formation of the B and C rings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.